Anthralin
Description
Historical Context and Evolution of Anthralin Research
The journey of this compound in dermatology began with the use of Goa powder, derived from the South American araroba tree, for the treatment of psoriasis in 1876. The active component of this powder was identified as chrysarobin. nih.gov During World War I, a synthetic substitute for the scarce natural chrysarobin was developed in Germany in 1916, which came to be known as this compound (dithranol). nih.gov
Initially utilized in Germany, this compound's application was later popularized in Britain through the Ingram regimen, developed in 1953 by John Ingram. This regimen combined this compound with coal tar and ultraviolet (UV) light therapy to enhance its beneficial effects. nih.gov Despite its proven efficacy, this compound has not been as widely adopted by American dermatologists, primarily due to side effects like skin irritation and staining. patsnap.com
Over the decades, research has focused on mitigating these side effects. This has led to the development of "short-contact" therapy, where the medication is applied for a brief period before being washed off, and the use of lower concentrations, sometimes in combination with corticosteroids. patsnap.comnih.gov
Scope and Significance of this compound in Contemporary Dermatological Science
In modern dermatology, this compound remains a valuable and cost-effective treatment for chronic plaque psoriasis. drugbank.com It is particularly effective for thick, scaly lesions and is also used for scalp psoriasis. ijdvl.com Beyond psoriasis, its efficacy has been explored and established in the treatment of other skin conditions such as alopecia areata, an autoimmune disorder causing hair loss, and warts. ijdvl.comnih.gov
The significance of this compound also extends to dermatological research, where it serves as a tool to understand the pathophysiology of skin diseases. Its well-documented effects on keratinocyte proliferation and inflammation provide a basis for studying the mechanisms underlying these processes. nih.gov Although newer biologic and systemic treatments are available, this compound's unique mode of action and long history of use continue to make it a relevant subject of scientific investigation. drugbank.com
Overview of this compound's Role in Cellular and Molecular Dermatology
The therapeutic effects of this compound are rooted in its complex interactions with various cellular and molecular pathways in the skin. Its primary mechanism is the inhibition of the hyperproliferation of keratinocytes, the main cells of the epidermis. drugbank.commdpi.com This is achieved by interfering with DNA synthesis and mitotic activity, thereby normalizing the rapid cell turnover characteristic of psoriatic plaques. nih.gov
At a molecular level, this compound's actions are multifaceted:
Mitochondrial Disruption : Recent studies have highlighted that this compound accumulates in the mitochondria of keratinocytes. nih.gov This leads to a disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3, ultimately inducing apoptosis (programmed cell death) in these cells. nih.gov This apoptotic effect is believed to be a key mechanism in the clearance of psoriatic lesions. nih.gov
Generation of Reactive Oxygen Species (ROS) : this compound is known to generate free radicals and reactive oxygen species. patsnap.com This oxidative stress can trigger apoptosis in hyperproliferative keratinocytes and also has anti-inflammatory effects. patsnap.com
Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. patsnap.com Research has shown that this compound can reduce the secretion of cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) from monocytes. nih.govoup.com
Modulation of Gene Expression : this compound can influence the expression of genes involved in cell growth, differentiation, and immune responses, contributing to the normalization of skin cell behavior in psoriasis. patsnap.com Studies have shown it can rapidly normalize the expression of cytokeratin 16 (CK16), a marker of hyperproliferation in psoriatic skin. nih.gov
Enzyme Inhibition : A proposed mechanism of action involves the inhibition of thioredoxin reductase, an enzyme involved in cellular redox balance. By forming a covalent complex with this enzyme, this compound can cause its irreversible deactivation. ijdvl.com
Detailed Research Findings on this compound's Cellular Effects
The following tables summarize key research findings on the cellular and molecular effects of this compound.
Table 1: Effect of this compound on Keratinocyte Proliferation and Cell Signaling
| Parameter | Cell Type | This compound Concentration | Observed Effect | Citation |
|---|---|---|---|---|
| Keratinocyte Proliferation | Normal Human Keratinocytes | 10 ng/mL | 98% inhibition | nih.gov |
| Lymphocyte Proliferation | Human Lymphocytes | 10 µg/mL | 50% inhibition | nih.gov |
| Epidermal Growth Factor (EGF) Receptor Binding | HN5 Squamous Carcinoma Cells | Not specified | Did not directly inhibit EGF-induced tyrosine phosphorylation. | nih.gov |
| Mitogenic Effect of EGF | NR6/HER Cells | 100 nM (IC50) | Inhibited the mitogenic effect of EGF. | nih.gov |
Table 2: Anti-inflammatory Effects of this compound
| Parameter | Cell Type | This compound Concentration (IC50) | Observed Effect | Citation |
|---|---|---|---|---|
| IL-6, IL-8, and TNF-α Release | Human Monocytes | 0.25-0.6 µg/mL | Dose-dependent inhibition of cytokine release. | nih.govoup.com |
Table 3: this compound's Role in Apoptosis and Gene Regulation
| Parameter | Model System | Observation | Citation |
|---|---|---|---|
| Apoptosis Induction | Human Keratinocytes | Induces apoptosis through a mitochondrial pathway involving caspase-3 activation. | nih.gov |
| Cytokeratin 16 (CK16) Expression | Lesional Psoriatic Skin | Rapidly normalizes CK16 expression. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,8-dihydroxy-10H-anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6,15-16H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZWLKWWNNJHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Record name | ANTHRALIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024538 | |
| Record name | Anthralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lemon yellow leaflets or plates or an orange powder. Melting point 176-181 °C. No odor or taste. Insoluble in water. Moderately toxic by ingestion, inhalation and skin absorption. Used as a treatment for psoriasis., Odorless yellow solid; [Hawley] | |
| Record name | ANTHRALIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,8,9-Anthracenetriol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7933 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), not soluble in water | |
| Record name | ANTHRALIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Anthralin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11157 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1143-38-0 | |
| Record name | ANTHRALIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dithranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1143-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthralin [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthralin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11157 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | anthralin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Dihydroxyanthrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dihydroxyanthracen-9(10H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTHRALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8CJK0JH5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
349 to 358 °F (NTP, 1992), 178-182 °C | |
| Record name | ANTHRALIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Anthralin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11157 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanisms of Action of Anthralin at the Cellular and Molecular Level
Regulation of Keratinocyte Proliferation and Differentiation
Anthralin significantly influences the life cycle of keratinocytes, the predominant cells in the epidermis, by modulating their proliferation and promoting a more normalized differentiation pathway. drugbank.compatsnap.compatsnap.com
A primary mechanism by which this compound controls skin growth is by reducing DNA synthesis in hyperproliferative epidermal cells. drugbank.compatsnap.comwikipedia.orgmims.comnih.govsmolecule.comcore.ac.uk This anti-proliferative effect is crucial in mitigating the rapid cell turnover characteristic of conditions like psoriasis, thereby reducing the formation of thick, scaly plaques. patsnap.compatsnap.com Studies have indicated that this compound's strong reducing properties contribute to this inhibition. drugbank.comwikipedia.orgnih.govsmolecule.com For instance, in human keratinocyte cell lines (HaCaT cells), this compound has demonstrated a 50% inhibition concentration (IC50) of approximately 0.2 µM for DNA synthesis. core.ac.uk
Below is a table summarizing the effect of this compound on DNA synthesis in human keratinocytes:
| Parameter | Control (Acetone) | This compound Treatment (Mean %) |
| DNA Synthesis Inhibition | 100% | 19-36% |
| Protein Synthesis | 100% | 16-25% |
| Mean Cellular Protein Content | 100% | 31-35% |
| Enzyme Release (LDH) | - | 660% (indicating cytotoxicity) |
| core.ac.uk |
This compound reduces the mitotic activity in the hyperplastic epidermis. drugbank.commims.comnih.govsmolecule.compharmacompass.com In vitro studies have shown that this compound prolongs the prophase component of mitosis for keratinocytes and leukocytes. drugbank.comsmolecule.com Prophase is the initial stage of mitosis, during which the duplicated genetic material condenses before cell division. drugbank.com By extending this phase, this compound effectively slows down the excessive cell division seen in psoriatic plaques. wikipedia.orgmims.com Research on hairless mouse epidermis revealed that this compound significantly reduced mitotic activity and eliminated the diurnal mitotic peak. nih.gov Furthermore, it approximately doubled the length of the G2 and S phases of the cell cycle. nih.gov
Beyond inhibiting proliferation, this compound is believed to normalize the rate of epidermal cell proliferation and keratinization. drugbank.commims.comnih.govsmolecule.compharmacompass.com This normalization helps in restoring healthy cell turnover and differentiation, which is essential for the resolution of psoriatic lesions. patsnap.compatsnap.com The ability of this compound to promote cell differentiation is likely mediated, in part, through its effects on mitochondrial dysfunction. drugbank.comsmolecule.com
Mitochondrial Dysfunction and Bioenergetics
Recent studies highlight that this compound's ability to normalize keratinocyte differentiation and prevent T-lymphocyte activation may occur through a direct effect on mitochondria. drugbank.compatsnap.compharmacompass.comresearchgate.net this compound disrupts mitochondrial function and structure. researchgate.netresearchgate.netnih.govctdbase.orgcapes.gov.brscilit.com
This compound has been observed to rapidly accumulate within keratinocyte mitochondria. researchgate.netresearchgate.netnih.govcapes.gov.brscilit.comsigmaaldrich.comnih.gov This accumulation is independent of the mitochondrial membrane potential (ΔΨm), as demonstrated by its intrinsic fluorescence. researchgate.netnih.govcapes.gov.br This suggests that this compound readily enters the mitochondria, where it can then exert its effects on cellular bioenergetics. researchgate.netnih.govcapes.gov.br
A key finding regarding this compound's mitochondrial action is its ability to dissipate the mitochondrial membrane potential (ΔΨm). researchgate.netresearchgate.netnih.govcapes.gov.brscilit.comsigmaaldrich.comncl.ac.uk The disruption of ΔΨm is a critical event that can lead to mitochondrial dysfunction and subsequently trigger apoptosis (programmed cell death) in hyperproliferative keratinocytes. patsnap.comresearchgate.netresearchgate.netnih.govcapes.gov.brscilit.com This dissipation of ΔΨm, along with the release of endogenous cytochrome c, leads to the activation of caspase-3 and characteristic morphological changes associated with apoptosis. researchgate.netnih.govcapes.gov.br Studies using human 143B rho(0) cells, which lack mitochondrial DNA and a functional respiratory chain, showed resistance to this compound-induced cell death, ΔΨm disruption, and cytochrome c release, indicating that this compound's apoptotic pathway is dependent on respiratory competent mitochondria. researchgate.netnih.govcapes.gov.br This suggests that this compound induces apoptosis through a novel mitochondrial pathway involving oxidative respiration and electron transfer with the ubiquinone pool. nih.govcapes.gov.br
Anti-inflammatory and Immunomodulatory Pathways
Inhibition of Inflammatory Enzyme Activity (e.g., 5-Lipoxygenase, 12-Lipoxygenase)
Table 1: Inhibition of Inflammatory Enzyme Activity by this compound
| Enzyme | Effect of this compound |
| 5-Lipoxygenase (5-LO) | Inhibits activity fishersci.cafishersci.iethegoodscentscompany.com |
| 12-Lipoxygenase (12-LO) | Inhibits activity fishersci.cafishersci.iethegoodscentscompany.com |
Modulation of Cytokine Production (e.g., IL-10)
This compound's anti-inflammatory properties involve the modulation of the immune response, partly by interfering with mitochondrial function, which leads to a reduction in the production of various inflammatory mediators. wikipedia.org This broad modulation contributes to mitigating redness, swelling, and discomfort associated with inflammatory skin conditions. wikipedia.org
Impact on T-cell Activation and Immune Response
This compound plays a role in modulating the immune response by preventing T-lymphocyte activation. wikipedia.orgfishersci.ca Studies have shown that dithranol (this compound) can lead to a reduction in the counts of CD3, CD4, and CD8 T cells in the dermis, with a more rapid decrease observed in epidermal T cells. nih.gov This suggests a direct influence on T-cell populations within the skin, contributing to its therapeutic effect in immune-mediated inflammatory diseases. nih.gov
Reduction of Endothelial Adhesion Molecules
A significant aspect of this compound's anti-psoriatic action is its ability to reduce the concentration of endothelial adhesion molecules. wikipedia.orgnih.govdsmz.defishersci.ca These molecules are often found to be elevated in patients with psoriasis, and their reduction by this compound contributes to the drug's effectiveness. wikipedia.orgnih.govdsmz.defishersci.ca
Enzyme System Modulation
The therapeutic effects of this compound are also believed to be mediated through its impact on various enzyme systems within the cell. nih.govnih.gov
Polyamine Synthesis Inhibition
This compound treatment has been shown to significantly reduce the elevated levels of polyamines, including putrescine, spermidine, and spermine, which are typically associated with increased cellular proliferation in psoriatic skin lesions. lipidmaps.org The inhibition of polyamine biosynthesis is directly linked to a decrease in cell proliferation, thereby contributing to the normalization of cell turnover in affected areas. lipidmaps.org
Table 2: Effect of this compound Treatment on Epidermal Polyamine Concentrations
| Polyamine | Effect of this compound Treatment |
| Putrescine | Significantly reduced levels lipidmaps.org |
| Spermidine | Significantly reduced levels lipidmaps.org |
| Spermine | Significantly reduced levels lipidmaps.org |
Respiration Inhibition
This compound acts as an inhibitor of oxidative phosphorylation, a crucial process for cellular energy production. wikidata.orgfishersci.fi It accumulates within mitochondria, where it disrupts their function and structure, leading to an inhibition of cellular respiration. nih.govwikidata.orgfishersci.fiwikipedia.orglipidmaps.orgfishersci.atfishersci.fi Specifically, this compound diminishes ADP-stimulated oxygen consumption, which in turn reduces the rate of ATP synthesis and results in a decline in mitochondrial ATP content. wikidata.org This interaction occurs with the ubiquinone pool within the respiratory chain. fishersci.at Under in vivo conditions, this compound has been shown to inhibit respiration directly. wikidata.org
Advanced Research on Anthralin Analogues and Derivatives
Structure-Activity Relationship (SAR) Studies
The antiproliferative effect of anthralin is intrinsically linked to its unique chemical structure. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the key molecular features required for its therapeutic action. These studies involve the systematic modification of the this compound molecule and the subsequent evaluation of the biological activity of the resulting analogues.
Modifications to Hydroxyl Groups and Substituents
The 1,8-dihydroxy substitution pattern on the anthracenone core is a critical determinant of this compound's antiproliferative activity. Research has demonstrated that any alteration to these hydroxyl groups leads to a significant reduction or complete loss of efficacy. This includes the replacement of the hydroxyl groups with other functional groups, shifting their positions on the aromatic ring, or substituting the oxygen atoms. nih.govtmu.edu.tw
The presence of two hydroxyl groups positioned peri to a hydrogen bond acceptor, such as the keto group in the anthracenone nucleus, is considered an absolute requirement for high potency. nih.govtmu.edu.tw This specific arrangement is believed to be essential for the molecule's interaction with its biological targets.
Impact of Acyl Substitutions at C-10 on Efficacy and Irritancy
One of the major drawbacks of this compound therapy is its propensity to cause skin irritation. To address this, researchers have explored the introduction of various substituents at the C-10 position of the this compound molecule. Acyl substitutions, in particular, have been found to modulate the compound's irritancy.
Clinical and preclinical studies have shown that 10-acyl analogues of this compound can exhibit reduced irritant properties compared to the parent compound. nih.gov For instance, butantrone (10-butyryl dithranol) has been demonstrated to be significantly less irritating than this compound, 10-acetyl dithranol, and 10-propionyl dithranol in animal models. nih.gov While these modifications can reduce irritation, they may also impact the therapeutic efficacy. However, some C-10 substituted derivatives bearing lactone rings have been shown to exceed the antiproliferative effect of this compound in vitro, while being equally or less cytotoxic. nih.gov
Below is a table summarizing the comparative irritancy of some C-10 acyl analogues of this compound.
| Compound | Relative Irritancy |
| 10-acetyl dithranol | Most Irritant |
| This compound (Dithranol) | High |
| 10-propionyl dithranol | Moderate |
| Butantrone (10-butyryl dithranol) | Low |
This table is based on findings from animal model studies and provides a qualitative comparison of irritancy.
Identification of Minimum Pharmacophore for Antiproliferative Activity
Through extensive SAR studies, the minimum pharmacophore required for the antiproliferative activity of this compound and its analogues has been identified. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity.
For this compound-like compounds, the minimum pharmacophore consists of two hydroxyl groups positioned peri to a hydrogen bond acceptor, such as a keto or an imino group, on an aromatic system. nih.govtmu.edu.tw This specific spatial arrangement is crucial for the compound's ability to suppress keratinocyte cell growth. Further research has also identified a naphthalenedione with a peri hydroxyl group as a pharmacophore with antiproliferative activity against keratinocytes. nih.govtmu.edu.tw The antioxidant properties of antipsoriatic anthrones also depend on the presence of free hydroxyl groups at C-1 and C-8 and at least one hydrogen atom at C-10. nih.gov
Design and Synthesis of Novel Anthracenone Derivatives
The insights gained from SAR studies have guided the rational design and synthesis of novel anthracenone derivatives. The primary objective of these synthetic efforts is to develop new compounds with improved therapeutic profiles, such as enhanced efficacy, reduced irritancy, and better stability.
A variety of synthetic strategies have been employed to create new this compound analogues. These often involve modifications at the C-10 position, as this site is amenable to chemical alteration without disrupting the essential 1,8-dihydroxyanthracenone core. For example, novel 10-benzylidene-9(10H)-anthracenones and 10-(phenylmethyl)-9(10H)-anthracenones have been synthesized and evaluated for their antiproliferative activity. nih.gov Additionally, 10-arylthio-1,8-dihydroxy-9(10H)-anthracenones have been prepared and characterized. researchgate.net The synthesis of anthracenone-pyranones and anthracenone-furans has also been explored, leading to the discovery of compounds with significant growth inhibition in human cancer cell lines. researchgate.netuwa.edu.au
Comparative Studies of Analogues for Targeted Biological Activities
Comparative studies of newly synthesized this compound analogues are crucial for identifying candidates with superior therapeutic potential. These studies typically involve in vitro and in vivo assays to evaluate and compare the biological activities of different derivatives.
For instance, the antiproliferative activity of various analogues is often compared to that of this compound in keratinocyte cell cultures. While many anthracenones have been found to be potent inhibitors of leukotriene biosynthesis, a key process in inflammation, none have been substantially more effective than this compound in suppressing keratinocyte cell growth. nih.govtmu.edu.tw
Comparative studies have also been conducted on the irritant potential of different analogues. As mentioned earlier, butantrone has been shown to be less irritant than this compound and other 10-acyl analogues. nih.gov However, it is important to note that butantrone may have a stronger contact-sensitizing potential than the parent compound. nih.gov These comparative analyses are essential for a comprehensive understanding of the structure-activity and structure-toxicity relationships of this class of compounds, guiding the future development of safer and more effective this compound-based therapies.
Pharmacological and Pharmacodynamic Studies of Anthralin
Cutaneous Penetration and Distribution Dynamics
Anthralin, also known as dithranol, is a topical antipsoriatic agent whose efficacy is closely linked to its ability to penetrate the skin. Its chemical structure allows for dual solubility, facilitating its absorption through the epidermis. drugbank.com
In Vitro and In Vivo Permeation Studies
In vitro and in vivo studies have extensively investigated the permeation of this compound through the skin. Research using Franz diffusion cells has shown that this compound, along with its degradation products danthron (B1669808) and dianthrone, can permeate human skin. The stratum corneum acts as the primary rate-limiting barrier for the permeation of these compounds through normal and uninvolved skin. nih.gov
Studies employing fluorescence and quantitative methods with tritiated this compound have demonstrated that the drug penetrates the skin barrier, achieving its highest concentration in the upper epidermis. oup.comnih.gov This penetration occurs relatively quickly after application, with the distribution stabilizing such that there is little difference between 1 hour and 24 hours of application. oup.com Autoradiographic studies further reveal that radioactivity concentrates around the nuclei within cells in the outermost epidermal layer, with minimal activity in deeper layers and almost none in the dermis. oup.com
The permeation rate of this compound can vary significantly depending on the formulation. For instance, a study comparing liposomal and ethosomal gels for this compound delivery found that ethosomal gels significantly enhanced permeation through rat abdominal skin compared to liposomal gels and control solutions. researchgate.netacs.org
The following table summarizes permeation data for this compound from various formulations:
Table 1: Cumulative this compound Permeation Through Rat Abdominal Skin (6 hours)
| Formulation Type | Cumulative this compound Permeated (µg·cm⁻²) |
| Drug Hydroalcoholic Solution | 76.67 ± 19.06 |
| Drug Solution in Receptor Medium | 98.06 ± 26.74 |
| Liposomal Gel | Higher than controls (non-significant) researchgate.net |
| Ethosomal Gel | Significantly higher than others researchgate.net |
Factors Influencing Epidermal Absorption and Accumulation
Several factors influence the epidermal absorption and accumulation of this compound. The vehicle used in topical formulations plays a crucial role. This compound penetrates best from more hydrophobic ointments, such as Vaseline and aqueous wool-wax-alcohol ointment, while hydrophilic ointments (e.g., polyethylene (B3416737) glycol ointment and aqueous hydrophilic cream) show poor penetration. nih.gov
The concentration of this compound in the formulation also affects its penetration. Higher concentrations can lead to greater skin exposure and potentially stronger reactions. medicaljournals.se Additionally, the presence of penetration enhancers can significantly increase this compound permeation. For example, 6-O-Ascorbic acid alkanoates (ASCn) in coagel formulations have been shown to enhance this compound permeation through rat skin. nih.gov Salicylic (B10762653) acid is frequently added to this compound formulations to augment its stability and increase its penetration and efficacy. drugbank.com
Enhanced Penetration in Damaged or Psoriatic Skin
A notable characteristic of this compound is its preferential and enhanced penetration into abnormal stratum corneum, such as that found in psoriatic lesions, while largely sparing adjacent normal skin. drugbank.comskintherapyletter.comnih.govmims.compharmacompass.comechemi.com This differential penetration is a key factor enabling "short contact" this compound therapy, where the drug is applied for a limited time (e.g., 30 minutes) and then washed off, minimizing irritation to healthy skin while still achieving a therapeutic effect on lesions. skintherapyletter.comsemanticscholar.orgmedicaljournals.se
Studies have confirmed that involved psoriatic skin is significantly more permeable to this compound than uninvolved psoriatic skin. nih.gov The increased vascularity observed in psoriatic lesions is likely a contributing factor to this enhanced absorption. drugbank.comnih.govpharmacompass.comechemi.com In involved psoriatic skin, the release rate of this compound from the topical product becomes the rate-determining step, rather than the skin barrier itself. nih.gov Individual variations in this compound permeation through involved psoriatic skin have been observed, suggesting that the permeation rate can also depend on the specific disease state of the patient. nih.gov
Cellular Uptake and Intracellular Localization
This compound inhibits keratinocyte proliferation and accumulates in the mitochondria of these cells. imrpress.comresearchgate.net This accumulation within the mitochondria is believed to impair the energy supply to the cell, possibly due to the generation of free radicals resulting from the drug's oxidation. imrpress.comresearchgate.net Furthermore, this compound interferes with DNA replication and slows down the rapid cell division characteristic of psoriatic plaques. imrpress.comresearchgate.net Studies indicate that this compound's ability to prevent T-lymphocyte activation and normalize keratinocyte differentiation may occur through a direct effect on mitochondria. drugbank.com
Pharmacological Basis of Cutaneous Responses
This compound's anti-proliferative and anti-inflammatory effects have been demonstrated on both psoriatic and healthy skin. drugbank.com Its mechanism of action is thought to involve the inhibition of DNA synthesis and its strong reducing properties. drugbank.com The generation of free radicals is also considered to contribute to its anti-psoriatic effect. drugbank.compharmacompass.com
Minimal Erythemal Concentration (MEC) Determination
The Minimal Erythemal Concentration (MEC) of this compound is defined as the lowest concentration that produces visible, confluent erythema corresponding to the application area. oup.com In a study involving Caucasian subjects, the mean MEC for this compound dissolved in chloroform, applied for 60 seconds, was found to be 18.4 mg/100 ml, with a range of 12-30 mg/100 ml. oup.com Erythema typically appeared 36-48 hours after application and reached its maximum at 48-72 hours, subsiding between 96 and 120 hours. oup.com
Interestingly, MECs determined in healthy volunteers (0.015-0.03%) were significantly lower than concentrations typically reached during normal therapy. oup.comnih.gov The skin can exhibit an adaptive response to this compound; pretreatment with a subirritant concentration (e.g., 0.007%) for 3 hours on two consecutive days can increase the MEC fourfold, from 0.015% to 0.06%. oup.comnih.gov This adaptive response suggests that the skin becomes less sensitive to the irritant effects of this compound with repeated, low-level exposure. oup.com
Table 2: Minimal Erythemal Concentration (MEC) of this compound in Healthy Skin
| Parameter | Value |
| Mean MEC (in chloroform) | 18.4 mg/100 ml oup.com |
| MEC Range (in chloroform) | 12-30 mg/100 ml oup.com |
| MEC (in Lassar's paste, 3h contact) | 0.015-0.03% oup.comnih.gov |
| MEC after Pretreatment (adaptive response) | Increased fourfold (e.g., to 0.06%) oup.comnih.gov |
Time Course of Delayed Erythema Response
This compound application can induce a delayed erythema response, which is a form of inflammation in the skin nih.govgoogle.com. This inflammatory reaction is considered a key aspect of its therapeutic effect, particularly in the context of psoriasis nih.gov. The onset of this erythema is typically delayed, with studies measuring the increase in skin thickness as an indicator of inflammation at 48 hours post-application nih.gov. The "irritation" or "this compound erythema" is believed to be primarily caused by the initial free radical intermediates generated by this compound within the skin nih.govgoogle.com. These free radicals lead to oxidative stress, which contributes to both the antipsoriatic and proinflammatory effects observed nih.gov.
Influence of Skin Type on Pharmacological Response
Research has investigated factors influencing the inflammatory response to topical this compound, including skin characteristics. Studies measuring the increase in skin thickness 48 hours after this compound application have shown that the pharmacological response can be significantly related to the application site on the forearm nih.gov. Specifically, pre-treatment skin thickness was found to increase distally and laterally, with the subsequent increase in skin thickness values being greater proximally, laterally, and on the right arm nih.gov. However, in studies assessing the inflammatory dose-response of the skin to this compound, no significant association was found with age, sex, skin type, or original skin thickness oup.com. While absolute differences in response across application sites were small, these findings highlight the importance of using symmetrical forearm skin sites and randomized treatment sides in comparative studies of topical agents with this compound nih.gov.
Interaction with Other Dermatological Agents at the Molecular Level
This compound is often used in combination with other dermatological agents to enhance its therapeutic effects or manage potential side effects patsnap.compatsnap.com. The likelihood of adverse systemic drug interactions with this compound is generally low, as it does not inhibit liver microsomal enzyme activity wikipedia.org. Its chemical structure allows for dual solubility, facilitating absorption through the epidermis, and it can be combined with other treatments to achieve optimal results patsnap.comdrugbank.com.
Synergistic Mechanisms with Vitamin D Analogues
The co-administration of this compound with vitamin D analogues, such as calcipotriol (B1668217), has shown potential for synergistic therapeutic effects nih.govnih.gov. While vitamin D analogues primarily act by inhibiting epidermal hyperproliferation and inducing keratinocyte differentiation through binding with the vitamin D3 receptor, this compound exerts its effects predominantly through auto-oxidation and free radical formation researchgate.netru.nl. A proposed mechanism for synergy between this compound and calcipotriol involves their combined influence on anti-inflammatory cytokines, particularly interleukin (IL)-10 nih.gov. This compound has been shown to stimulate IL-10 production and upregulate IL-10 receptors on human keratinocyte cell lines nih.gov. Similarly, calcipotriol induces regulatory T cells, which are known producers of IL-10, and has been observed to enhance IL-10 secretion in human psoriatic skin and increase IL-10 receptor gene expression in human epidermal cells nih.gov. This combined effect may lead to a greater increase in IL-10 activity, thereby mitigating the impact of pro-inflammatory cytokines in affected lesions nih.gov. Furthermore, both this compound and calcipotriol can induce irritant dermatitis, and their concomitant use may bolster this irritant response, potentially amplifying clinical outcomes nih.gov.
Enhanced Penetration with Keratolytic Agents (e.g., Salicylic Acid)
The addition of keratolytic agents, such as salicylic acid, to this compound formulations can significantly enhance its penetration and efficacy drugbank.compatsnap.com. Salicylic acid is a beta-hydroxy acid that acts as a peeling agent and anti-inflammatory by dissolving the intercellular cement and breaking down keratin, a protein that forms part of the skin structure mims.comfishersci.ieapollopharmacy.in. This action leads to the softening and desquamation of cornified tissue, which facilitates the deeper absorption of this compound into the psoriatic plaques apollopharmacy.innih.gov. By weakening the hydrogen bonds in keratin, salicylic acid effectively prepares the skin, allowing for greater access of this compound to its cellular targets within the epidermis nih.gov.
Combination with Phototherapy (e.g., UVB)
Combining this compound with phototherapy, such as ultraviolet B (UVB) radiation, can provide additional benefits in the treatment of psoriasis, demonstrating synergistic effects at a molecular level patsnap.comru.nl. Studies have shown that this combination leads to significant reductions in markers of epidermal proliferation and inflammation. For instance, the combination of dithranol (this compound) and UVB has been observed to synergistically reduce Ki-67 staining, a marker for cellular proliferation, and increase filaggrin staining in the stratum corneum, indicating improved epidermal differentiation ru.nl. Furthermore, there is a synergistic reduction in polymorphonuclear leukocytes (PMN) in the dermis and, notably, a highly significant reduction of T-cells in both the dermis and epidermis ru.nl. These findings suggest that the combined approach targets multiple pathways involved in the pathogenesis of psoriasis more effectively than either therapy alone.
Table 1: Synergistic Effects of this compound (Dithranol) and UVB on Skin Markers
| Marker | Effect of Combination (this compound + UVB) | Statistical Significance (p-value) |
| Ki-67-positive basal keratinocytes | Significant reduction | <0.05 |
| Filaggrin-staining in stratum corneum | Significant increase | <0.05 |
| PMN (Polymorphonuclear leukocytes) in dermis | Significant reduction | <0.05 |
| T-cells in dermis and epidermis | Highly significant reduction | ≤0.005 |
Data adapted from studies on dithranol and UVB combination therapy ru.nl.
Toxicological and Safety Profile Research Excluding Dosage/administration/basic Identification
Mechanisms of Skin Irritation and Staining
Anthralin, a well-established topical treatment for psoriasis, is known for its characteristic side effects of skin irritation and staining. drugbank.comnih.govresearchgate.net These effects are intrinsically linked to its therapeutic mechanism of action.
Cellular and Molecular Basis of Erythema Induction
The application of this compound to the skin often results in erythema, or redness, which is a visible sign of inflammation. nih.gov This reaction is believed to be initiated by the generation of reactive oxygen species (ROS) and free radicals when this compound comes into contact with the skin. patsnap.com These highly reactive molecules can cause cellular damage and trigger an inflammatory cascade.
The anti-proliferative and anti-inflammatory effects of this compound are thought to be mediated, in part, by its influence on mitochondria. drugbank.com By potentially inducing mitochondrial dysfunction, this compound can inhibit the rapid proliferation of keratinocytes, the main cells of the epidermis, which is a hallmark of psoriasis. drugbank.compatsnap.com This interference with cellular processes also contributes to the inflammatory response and subsequent erythema.
Chemical Basis of Discoloration (Skin, Nails, Hair, Fabric)
A prominent and often undesirable side effect of this compound is the discoloration of skin, nails, hair, and fabrics. drugbank.compatsnap.com This staining is a direct result of the chemical properties of the this compound molecule and its oxidation products. patsnap.com
This compound itself is a yellow to orange powder. nih.gov Upon application and exposure to air and light, it undergoes oxidation, forming colored byproducts. These products are responsible for the characteristic brownish or yellowish-brown staining observed on treated areas. patsnap.comnih.govnih.gov The discoloration is a chemical interaction between the this compound derivatives and the proteins in the skin, hair, and nails, as well as fibers in clothing. While cosmetically unappealing, this staining is generally considered harmless and temporary on the skin. patsnap.com
Carcinogenic Potential and Mutagenicity Studies
The potential for this compound to cause cancer or genetic mutations has been a subject of scientific investigation.
In Vivo Tumorigenicity Research
Studies in animal models have explored the tumorigenic potential of this compound. In some long-term studies involving mice, this compound has been shown to be tumorigenic in the skin. drugbank.com
One study on female NMRI mice found that dithranol (this compound) induced papillomas. nih.gov In this research, a 3.5 mM concentration of dithranol induced 11 papillomas in 8 out of 30 mice (26.7%) without a cancer-initiating agent (DMBA) and 29 papillomas in 17 out of 30 mice (56.7%) when applied after DMBA initiation. nih.gov Another study using SENCAR mice also demonstrated the tumor-producing activity of dithranol, noting that it caused more severe irritation and had a greater tumor-producing activity than its 10-acyl analogues. nih.gov
Furthermore, research on Balb/c-3T3 mouse embryo cell cultures has suggested that this compound can act as a tumor promoter. nih.gov It was found to promote neoplastic transformation in cells previously exposed to carcinogens like benzo-a-pyrene (BaP) and beta-propiolactone (BPL). nih.gov It also acted as a cocarcinogen when applied simultaneously with BaP. nih.gov
It is important to note that while these animal studies have indicated tumorigenic potential, these effects have not been observed in humans. drugbank.com
Interactive Data Table: In Vivo Tumorigenicity of Dithranol (this compound) in NMRI Mice
| Treatment Group | Concentration | Number of Mice with Papillomas | Total Number of Mice | Percentage of Mice with Papillomas | Total Number of Papillomas |
| Dithranol (without DMBA) | 3.5 mM | 8 | 30 | 26.7% | 11 |
| Dithranol (with DMBA) | 3.5 mM | 17 | 30 | 56.7% | 29 |
Systemic Absorption and Metabolism Research
Detection of Metabolites Post-Topical Application
Research into the systemic absorption of this compound following topical administration has sought to determine the extent to which the compound and its metabolites enter the bloodstream. A toxicological study involving 48 patients with psoriasis being treated with an this compound cream found no evidence of systemic toxicity. Specifically, the study reported no detectable excretion of anthraquinones in the urine, with a detection limit of 20 micrograms/ml nih.gov. This suggests minimal systemic absorption of this compound in a form that would lead to urinary excretion of its common metabolites.
Further insights into the metabolic fate of related compounds have been gained from animal studies. Research on dithranol triacetate, a prodrug of this compound, in Wistar rats provided a detailed look at its metabolism. Following injection, the compound is enzymatically cleaved into acetate and dithranol (this compound). The subsequent metabolites identified in the urine included 1,8-diacetoxy-9-anthrone, 1-acetoxy-8-hydroxy-9-anthrone, and 1,8-dihydroxy-9,10-anthraquinone and its diacetate nih.govuni-regensburg.de.
However, the route of administration is a critical factor. The same study on dithranol triacetate found that after dermal application, the unchanged prodrug is practically not absorbed. Instead, arylesterases present in the skin hydrolyze the prodrug to release free dithranol. Under occlusive dressings, up to 33% of this liberated dithranol is absorbed through the skin nih.govuni-regensburg.de. These findings indicate that while the potential for systemic absorption exists, particularly under occlusion, the levels of metabolites in urine from topically applied this compound in clinical settings have been found to be below detection limits.
Table 1: Urinary Metabolites of Dithranol Triacetate Identified in Animal Studies
| Metabolite |
| 1,8-diacetoxy-9-anthrone |
| 1-acetoxy-8-hydroxy-9-anthrone |
| 1,8-dihydroxy-9,10-anthraquinone |
| 1,8-dihydroxy-9,10-anthraquinone diacetate |
| Dithranol |
Note: Data derived from injection studies in Wistar rats nih.govuni-regensburg.de.
Hepatic Microsomal Enzyme Activity Influence
Studies have indicated that this compound does not inhibit hepatic microsomal enzyme activity drugbank.com. The hepatic microsomal enzyme system, which includes the cytochrome P450 enzymes, is a major pathway for the metabolism of a wide range of drugs and other xenobiotics. Inhibition of these enzymes can lead to clinically significant drug-drug interactions, where the metabolism of a co-administered drug is slowed, potentially leading to increased plasma concentrations and toxicity. The finding that this compound does not exert an inhibitory effect on this system suggests a lower risk of such interactions with systemically administered medications that are substrates for these enzymes drugbank.com.
Immunological Aspects of Adverse Reactions
Allergic Reactions
The skin reactions commonly observed with this compound treatment are often a subject of investigation to distinguish between an irritant contact dermatitis and a true allergic contact dermatitis. Research suggests that in many cases, a pronounced reaction to lower concentrations of this compound is more indicative of an increased individual skin susceptibility rather than a true allergic response nih.gov.
However, true allergic contact hypersensitivity to this compound, though rare, has been reported. A case report detailed a psoriatic patient who developed contact dermatitis in response to a 0.02% concentration of dithranol in petrolatum and a severe bullous reaction to a 0.1% concentration. A control group of ten volunteers did not exhibit a similar marked erythema until a concentration of 0.1% was applied nih.gov. This suggests a specific hypersensitivity in the patient, characteristic of an allergic reaction.
The inflammatory response to this compound has immunological features. The biochemical mediators involved in this inflammation include oxygen radical species generated by the auto-oxidation of this compound, as well as the release of histamine and prostaglandins medicaljournals.se. Further investigation into the mechanism of this compound-induced inflammation has shown that it involves an increase in the number of granulocytes and monocytes in the cellular infiltrate of the affected skin amsterdamumc.nl. Studies on murine and xenografted human skin revealed that dithranol induces a strong increase in the mRNA expression of inflammatory cytokines such as IL-1β and antimicrobial peptides, leading to inflammation and a disturbed skin barrier nih.gov. This complex inflammatory cascade contributes to the skin reactions observed, which can be difficult to distinguish clinically from a true allergic response without diagnostic tests like patch testing.
Table 2: Comparison of Skin Reactions to this compound
| Reaction Type | Primary Mechanism | Key Research Findings |
| Irritant Contact Dermatitis | Direct tissue damage and non-specific inflammation due to inherent properties of the substance. | Individuals with strong reactions to low concentrations of dithranol also react strongly to standard irritants like sodium lauryl sulphate nih.gov. The inflammatory response involves mediators like oxygen radicals, histamine, and prostaglandins medicaljournals.se. |
| Allergic Contact Dermatitis | A type IV delayed hypersensitivity reaction mediated by T-cells following sensitization to an allergen. | Rare cases have been reported, confirmed by patch testing showing severe reactions at concentrations that do not affect non-sensitized individuals nih.gov. The inflammatory infiltrate shows increased numbers of granulocytes and monocytes amsterdamumc.nl. Expression of inflammatory cytokines like IL-1β is increased nih.gov. |
Advanced Formulation and Delivery System Research for Anthralin
Nanocarrier-Based Delivery Systems
Nanocarrier-based delivery systems offer a promising strategy to improve the therapeutic index of anthralin by encapsulating the drug within nanoscale structures. These systems leverage unique properties such as small size, large surface area, and the ability to modify drug release kinetics and improve penetration through the skin barrier citeab.comgoogle.com. By doing so, nanocarriers can increase the drug concentration at the target site while minimizing systemic exposure and associated adverse reactions.
Liposomal Formulations
Liposomal formulations have been extensively investigated for this compound delivery due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs. Liposomes are vesicular carriers composed of phospholipid bilayers that can enhance drug solubility, regulate drug distribution, and allow for surface modification to achieve targeted and sustained release citeab.com.
Studies have shown that this compound-loaded liposomes can achieve high drug encapsulation efficiencies. For instance, formulations have demonstrated encapsulation efficiencies of ≥97.2% wikipedia.orgfishersci.ielipidmaps.orgnih.gov. One specific liposomal formulation (L5) achieved an encapsulation efficiency of 99.5% ± 0.0% lipidmaps.org. Research also indicates that increasing the drug-to-lipid ratio from 10% to 25% can lead to a significant increase in encapsulation efficiency, from 97.2% to 99.2% fishersci.se. The particle sizes of these liposomal formulations typically range from 116 to 199 nm wikipedia.orgfishersci.ielipidmaps.orgnih.gov. The thin-film hydration method is a common technique used for preparing this compound-loaded liposomes wikipedia.orgfishersci.ie.
While liposomes offer significant advantages, their chemical instability and tendency to degrade, aggregate, or fuse can lead to premature drug release wikipedia.org. However, the use of specific lipid components, such as PL-90G (a highly purified phosphatidylcholine), and hydration media like citrate (B86180) buffer (pH 3.3), have been shown to enhance this compound stability within liposomes wikipedia.org. Compared to conventional this compound creams, liposomal formulations have been observed to result in a markedly lower incidence and severity of perilesional erythema and skin staining wikipedia.org.
Table 1: Characteristics of this compound Liposomal Formulations
| Characteristic | Range/Value | Source |
| Encapsulation Efficiency | ≥97.2% (up to 99.5% ± 0.0%) | wikipedia.orgfishersci.ielipidmaps.orgnih.gov |
| Particle Size | 116–199 nm | wikipedia.orgfishersci.ielipidmaps.orgnih.gov |
| Preparation Method | Thin-film hydration method | wikipedia.orgfishersci.ie |
| Stability Enhancement | Citrate buffer (pH 3.3), PL-90G phospholipid | wikipedia.org |
Ethosomal Formulations
Ethosomes are novel vesicular carriers characterized by their high ethanol (B145695) content, which contributes to their fluidity and deformability, allowing for enhanced penetration into deeper skin layers fishersci.se. This characteristic makes them particularly promising for topical drug delivery.
Research comparing ethosomal and liposomal formulations of this compound has highlighted the superior performance of ethosomes. Ethosomal formulations have demonstrated encapsulation efficiencies of ≥77% wikipedia.orgfishersci.ielipidmaps.orgnih.gov, with one study reporting 85.0% ± 0.6% for an optimized ethosome formulation (E4) lipidmaps.org. The particle sizes for this compound ethosomes typically range from 146 to 381 nm wikipedia.orgfishersci.ielipidmaps.orgnih.gov.
In comparative clinical assessments, this compound ethosomes have shown superior efficacy. A study indicated a mean Psoriasis Area and Severity Index (PASI) score reduction of -81.84% for the ethosomal group, compared to -68.66% for the liposomal group, demonstrating a significant difference in favor of ethosomes wikipedia.orgfishersci.ielipidmaps.orgnih.gov. Furthermore, ethosomal gels have exhibited greater penetration through rat abdominal skin in ex vivo studies fishersci.se. The presence of ethanol in ethosomes acts as a penetration enhancer, contributing to increased drug permeation, fluidity, and enhanced drug depot formation within the skin fishersci.senih.gov.
Table 2: Characteristics of this compound Ethosomal Formulations
| Characteristic | Range/Value | Source |
| Encapsulation Efficiency | ≥77% (up to 85.0% ± 0.6%) | wikipedia.orgfishersci.ielipidmaps.orgnih.gov |
| Particle Size | 146–381 nm | wikipedia.orgfishersci.ielipidmaps.orgnih.gov |
| Key Component | High ethanol content (penetration enhancer) | fishersci.senih.gov |
| Ex vivo Permeation | Greater penetration through rat skin | fishersci.se |
Niosomal Formulations
Niosomes are non-ionic surfactant vesicles that have garnered attention as an alternative to liposomes, primarily due to their enhanced stability and cost-effectiveness wikipedia.org. They are also recognized as effective vesicular carriers for this compound (dithranol) wikipedia.orgfishersci.ie.
Niosomes offer a promising carrier system for topical drug delivery, contributing to improved drug permeation and a reduction in adverse effects associated with conventional formulations wikipedia.org. While specific data on this compound-loaded niosomes' particle size and encapsulation efficiency were less detailed in the immediate search results, general niosome characteristics suggest a desired particle size range between 10 nm and 100 nm wikipedia.org. The ability of niosomes to increase the residence time of drugs in the stratum corneum and epidermis, while limiting systemic absorption, makes them suitable for dermatological applications wikipedia.org.
Polymeric Nanoparticles (e.g., PEG-b-PCL)
Polymeric nanoparticles represent a versatile class of nanocarriers, engineered from biodegradable polymers, capable of solubilizing hydrophobic drugs and increasing their bioavailability atamanchemicals.com. Poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-b-PCL) nanoparticles have been specifically investigated as a potential delivery system for this compound.
Studies have demonstrated the successful preparation of spherical PEG-b-PCL nanoparticles for this compound using the co-solvent evaporation method wikipedia.orgguidetopharmacology.orgmims.com. These nanoparticles typically exhibit particle sizes ranging from 40 to 80 nm wikipedia.orgguidetopharmacology.orgmims.com. A significant advantage of these formulations is their high drug loading capacity, reaching up to approximately 25 wt.% wikipedia.orgguidetopharmacology.orgmims.com. Furthermore, this compound encapsulation within PEG-b-PCL nanoparticles has led to a remarkable ~120-fold increase in its aqueous solubility wikipedia.orgguidetopharmacology.orgmims.com. Drug release studies have shown a sustained release profile, with approximately 45% of this compound released over 48 hours wikipedia.orgguidetopharmacology.orgmims.com. These findings confirm the utility of PEG-b-PCL nanoparticles in enhancing this compound's aqueous solubility and sustaining its release, making them a promising candidate for advanced delivery systems wikipedia.orgguidetopharmacology.orgmims.com.
Table 3: Characteristics of this compound Polymeric Nanoparticles (PEG-b-PCL)
| Characteristic | Value | Source |
| Particle Size | 40–80 nm (spherical) | wikipedia.orgguidetopharmacology.orgmims.com |
| Drug Loading Capacity | Up to ~25 wt.% | wikipedia.orgguidetopharmacology.orgmims.com |
| Aqueous Solubility | ~120-fold increase | wikipedia.orgguidetopharmacology.orgmims.com |
| Sustained Release | ~45% released in 48 hours | wikipedia.orgguidetopharmacology.orgmims.com |
| Preparation Method | Co-solvent evaporation method | wikipedia.orgguidetopharmacology.orgmims.com |
Dendrimer-based Systems
Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure, making them attractive for controlled drug loading and release citeab.comfishersci.finih.gov. They can encapsulate drugs through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic bonds nih.gov.
Polypropylene (B1209903) Imine (PPI) dendrimers have been explored for the topical delivery of dithranol (this compound). Research indicates that this compound encapsulation within PPI dendrimers is pH-dependent, with maximum encapsulation observed at acidic pH (57.1% ± 1.32% at pH 1.2) nih.gov. These dendrimer-based systems have demonstrated significantly enhanced permeation rates, with a permeation rate constant of 11.61 ± 1.80 µg/cm²/h for dithranol-loaded PPI dendrimers, compared to 2.72 ± 0.31 µg/cm²/h for a plain dithranol solution nih.gov. Furthermore, PPI dendrimers have shown reduced skin irritation (score of 1.0 for dithranol-loaded PPI vs. 2.3 for plain solution) nih.gov. Confocal laser scanning microscopy studies have revealed enhanced accumulation of the drug within the epidermal and dermal sites, particularly in the pilosebaceous compartment, suggesting improved targeting to the affected areas nih.gov.
Table 4: Performance of this compound Dendrimer-based Systems (PPI)
| Characteristic | DIT-PPI Dendrimers (5.0G) | Plain DIT Solution | Source |
| Encapsulation (pH 1.2) | 57.1% ± 1.32% | N/A | nih.gov |
| Permeation Rate Constant | 11.61 ± 1.80 µg/cm²/h | 2.72 ± 0.31 µg/cm²/h | nih.gov |
| Skin Irritation Score | 1.0 | 2.3 | nih.gov |
| Accumulation | Enhanced in pilosebaceous compartment | N/A | nih.gov |
Strategies for Sustained Release and Targeted Delivery
Research into this compound delivery systems has explored various nanotechnological approaches to achieve sustained release and targeted delivery, thereby maximizing therapeutic efficacy and improving patient compliance.
Poly (ethylene glycol)-block-poly (ε-caprolactone) (PEG-b-PCL) nanoparticles have been investigated as a potential delivery system for this compound. These nanoparticles, typically ranging from 40 to 80 nanometers in diameter, have demonstrated the ability to sustain drug release, with approximately 45% of the encapsulated this compound released over a 48-hour period. This prolonged release profile is advantageous for reducing the frequency of application. Furthermore, encapsulating this compound within these nanoparticles has been shown to increase its aqueous solubility by approximately 120-fold. innovareacademics.inresearchgate.netinnovareacademics.in
Table 1: Characteristics of this compound-Loaded PEG-b-PCL Nanoparticles
| Characteristic | Value | Source |
| Nanoparticle Diameter | 40 to 80 nm | innovareacademics.inresearchgate.netinnovareacademics.in |
| Maximum Drug Loading Capacity | ~25% | innovareacademics.inresearchgate.netinnovareacademics.in |
| Aqueous Solubility Enhancement | ~120-fold increase | innovareacademics.inresearchgate.netinnovareacademics.in |
| Sustained Release (48 hours) | ~45% released | innovareacademics.inresearchgate.netinnovareacademics.in |
Vesicular carriers, such as liposomes and niosomes, have also been employed to enhance this compound delivery. Studies have shown that this compound encapsulated in liposomes and niosomes achieved significantly enhanced permeation through mouse abdominal skin. innovareacademics.in Liposomal formulations have demonstrated comparable clinical efficacy to traditional this compound ointments while exhibiting reduced irritation and staining, even when utilizing lower drug concentrations. nih.gov
Ethosomes, a more recent class of vesicular carriers characterized by their high ethanol content, facilitate deeper penetration through the stratum corneum compared to conventional liposomes, which tend to localize in the upper layers of the skin. nih.govmdpi.com Comparative studies involving liposomal and ethosomal gels for topical this compound delivery have reported high drug encapsulation efficiencies (≥97.2% for liposomes and ≥77% for ethosomes). africaresearchconnects.comnih.gov In terms of drug release, liposomal Pluronic® gel released 26.3 ± 0.6% of this compound after 24 hours, while ethosomal Pluronic® gel released 18.3 ± 0.1% over the same period, confirming their sustained release capabilities. nih.govmdpi.com Clinical assessments have indicated a mean Psoriasis Area and Severity Index (PASI) change of -81.84% for ethosomes, demonstrating superior performance compared to liposomes which showed a -68.66% change. africaresearchconnects.comnih.gov
Table 2: Performance Parameters of this compound-Loaded Liposomal and Ethosomal Gels
| Formulation Type | Encapsulation Efficiency | Particle Size Range | Cumulative Release (24h, PL Gel) | Mean PASI Change | Source |
| Liposomes | ≥97.2% | 116 to 199 nm | 26.3 ± 0.6% | -68.66% | mdpi.comafricaresearchconnects.comnih.gov |
| Ethosomes | ≥77% | 146 to 381 nm | 18.3 ± 0.1% | -81.84% | mdpi.comafricaresearchconnects.comnih.gov |
Other strategies include microencapsulation, exemplified by microcrystalline monoglyceride-based formulations like Micanol®, which are designed for improved wash-off properties. nih.gov Spray drying has also been investigated as a method to produce this compound-loaded microparticles aimed at enhancing drug targeting and reducing side effects. buchi.com Additionally, the incorporation of this compound into polypropylene imine dendrimers has resulted in significantly enhanced permeation rates. nih.gov Lipid-core nanocapsules have also been explored, offering improved stability against UVA light-induced degradation and reduced toxicity compared to this compound solutions. nih.gov
Development of Formulations to Mitigate Adverse Effects
The development of new this compound formulations has largely focused on mitigating common adverse effects such as skin irritation, stinging, burning, redness, and staining of skin and clothing. innovareacademics.innih.govpatsnap.comdrugbank.com
One key strategy involves short-contact therapy, where this compound is applied for a limited duration (e.g., 10 to 60 minutes) before being removed. This approach has been shown to reduce irritation and staining while maintaining therapeutic effectiveness. nih.govijprjournal.org
Combination therapies have also been explored. For instance, the addition of coal tar to this compound regimens has been found to reduce perilesional irritation without compromising the antipsoriatic action of this compound. ijprjournal.orgijcrr.com
Specific formulation advancements have directly addressed the issues of irritation and staining. Liposomal preparations of this compound have demonstrated lower incidence and severity of perilesional erythema and skin staining compared to conventional this compound creams. innovareacademics.innih.gov This benefit has been observed even at lower drug concentrations, suggesting that liposomes enhance drug efficacy while simultaneously reducing undesirable effects. nih.gov
Ethosomal formulations have also shown promise in mitigating adverse effects, with clinical evaluations reporting no detected adverse effects in patient groups treated with this compound ethosomes. africaresearchconnects.comnih.gov Microencapsulated this compound formulations, such as Micanol®, are designed to be less irritating and easier to wash off, contributing to improved patient experience. nih.gov Furthermore, the use of aqueous cream formulations in short-contact therapy has been specifically linked to a reduction in both staining and irritation. nih.gov
Bioavailability and Permeation Enhancement Studies
Enhancing the bioavailability and permeation of this compound through the skin is crucial for optimizing its therapeutic action. Encapsulation of this compound in PEG-b-PCL nanoparticles has been shown to significantly increase its aqueous solubility by approximately 120-fold, a factor that can directly impact its bioavailability. innovareacademics.inresearchgate.netinnovareacademics.in
Vesicular carriers, including liposomes, niosomes, and ethosomes, play a significant role in improving this compound's permeation. Liposomes and niosomes have been observed to enhance this compound permeation through mouse abdominal skin. innovareacademics.in Ethosomes, due to their unique composition including high ethanol content, are particularly effective in facilitating drug penetration through the stratum corneum and into deeper skin layers. nih.govmdpi.com Comparative ex vivo permeation studies using rat abdominal skin have shown that ethosomal gels result in significantly higher cumulative drug permeation compared to liposomal gels. nih.gov
Microemulsion gels, particularly those formulated with Karanj oil, have also demonstrated higher in vitro permeation of this compound through excised rat skin, indicating their potential as effective topical delivery vehicles. ijpsr.com
Clinical Research Methodologies and Outcomes for Anthralin
Efficacy in Chronic Plaque Psoriasis
Anthralin is an effective topical agent for the treatment of psoriasis. Its anti-proliferative effects are believed to stem from inhibition of DNA synthesis and its strong reducing properties, which impede the excessive cell division characteristic of psoriatic plaques. wikipedia.orgdrugbank.com
Controlled clinical trials have investigated the efficacy of this compound in chronic plaque psoriasis. In a prospective double-blind study involving nine patients with chronic plaque-type psoriasis, a 0.1% this compound concentration combined with UV-B therapy achieved complete flattening of plaques in an average of 10.8 treatment days. In contrast, a 0.01% this compound concentration failed to reach this endpoint in four out of nine patients even after an average of 15 treatment days. nih.gov
A randomized, interventional study compared the efficacy of topical 0.5% this compound with 0.005% calcipotriol (B1668217) in 186 patients with chronic plaque psoriasis. After 12 weeks, the efficacy, defined as a 75% reduction in PASI score, was observed in 21.5% of patients treated with this compound, compared to 43% in the calcipotriol group (p=0.001). researchgate.net
Conversely, a prospective, open, and randomized parallel-group comparison study involving inpatients with chronic plaque psoriasis found that short-contact treatment with 2% this compound was more effective than topical calcipotriol (50 μg/g twice daily). After 10 weeks of therapy, the mean PASI score in the this compound group decreased from 7.31 to 0.34 (p < 0.001), while in the calcipotriol group, it fell from 6.92 to 2.58 (p < 0.001). The difference between the two treatments was statistically significant in favor of short-contact this compound from the first two weeks of therapy. researchgate.net
Table 1: Summary of Efficacy in Controlled Clinical Trials for Chronic Plaque Psoriasis
| Study Design & Treatment | Patient Population | Outcome Measure | This compound Result | Comparator Result | Statistical Significance | Source |
| Double-blind, paired comparison: 0.1% this compound + UV-B vs. 0.01% this compound + UV-B | 9 patients with chronic plaque psoriasis | Days to complete plaque flattening | 10.8 days (0.1% this compound) | 0.01% this compound failed in 4/9 patients after 15 days | Not explicitly stated, but 0.1% was more effective | nih.gov |
| Randomized, interventional: 0.5% this compound vs. 0.005% Calcipotriol | 186 patients with chronic plaque psoriasis | Efficacy (75% PASI reduction) at 12 weeks | 21.5% | 43% | p=0.001 (favored calcipotriol) | researchgate.net |
| Prospective, open, randomized parallel-group: 2% this compound (short-contact) vs. Calcipotriol | 70 inpatients with chronic plaque psoriasis (N=35 per group) | Mean PASI score reduction at 10 weeks | From 7.31 to 0.34 (p < 0.001) | From 6.92 to 2.58 (p < 0.001) | Statistically significant difference favoring this compound from 2 weeks | researchgate.net |
This compound has been compared with various other topical treatments for psoriasis. In studies comparing this compound with topical steroids, such as difluorosone diacetate, good responses were observed in both treatment groups. nih.gov However, short-term clinical trials have indicated that calcipotriene, a topical vitamin D analog, is superior to short-contact this compound cream. aafp.org
A study evaluating a day care treatment setting for symmetric plaque-type psoriasis compared calcipotriol/tar/UVB with this compound/tar/UVB. While both regimens were effective, the head and neck areas were excluded from the analysis. nih.gov A systematic review found insufficient evidence to assess the efficacy and safety of this compound-based treatments for scalp psoriasis when compared to other topical agents like steroids or vitamin D analogs. orpdl.org
The efficacy of short-contact this compound (SCA) applications in psoriasis has been well-established. oup.com This approach offers advantages such as convenience and increased patient acceptability compared to traditional 24-hour regimens, making it particularly suitable for outpatient therapy. nih.govoup.com Daily application of 2% this compound combined with 0.5% salicylic (B10762653) acid in an emulsifying ointment, with a contact time of up to 20 minutes, was effective in clearing plaque psoriasis in approximately 22 ± 6 days. oup.com Research suggests that within contact periods of less than 20 minutes, clinical efficacy, as well as side effects like erythema and staining, were independent of the specific this compound contact time. oup.com Some regimens involve starting with 10-minute applications nightly and gradually increasing the duration until irritation occurs. researchgate.net However, one study indicated that the routine addition of short-contact this compound therapy to an ultraviolet B phototherapy regimen did not result in more rapid resolution of psoriatic plaques in the majority of patients, though it might be beneficial for a minority. capes.gov.br
This compound's utility extends to various psoriasis subtypes. For scalp psoriasis , this compound is available in formulations such as shampoos. drugbank.com However, a Cochrane review highlighted insufficient evidence regarding its efficacy in scalp psoriasis. orpdl.org In studies comparing this compound to other treatments, the head and neck regions were sometimes excluded from the analysis. nih.gov
Nail psoriasis is a common manifestation of the disease, affecting up to 90% of patients at some point in their lifetime. emjreviews.com Topical therapies, including this compound, are among the main treatments for juvenile psoriasis, which frequently involves nail changes. researchgate.net this compound can be considered for the treatment of nail psoriasis and localized hyperkeratotic lesions. nih.gov
In juvenile psoriasis , topical therapy, including this compound, is a primary treatment modality for the majority of pediatric patients. researchgate.net Chronic plaque psoriasis is the most prevalent type in children, with the scalp being a frequently affected area. nih.gov
For localized psoriasis , this compound can be effectively used as a short-contact therapy for limited, scaly plaques found on the body or scalp. researchgate.net
Efficacy in Alopecia Areata
This compound has demonstrated effectiveness in promoting hair regrowth in patients with alopecia areata (AA). nih.govdovepress.com Its proposed mechanisms of action in AA include anti-inflammatory properties and the ability to induce an irritant contact dermatitis, which is believed to contribute to hair regrowth. nih.gov To be effective in AA, this compound often needs to be applied at a sufficient concentration (0.5%–1%) and frequently enough (daily) to produce a mild irritant reaction. dovepress.com
An open study noted a cosmetic response in 25% of patients with severe alopecia areata treated with 0.5%–1.0% this compound cream. dovepress.com However, a trial combining 5% minoxidil (B1677147) and 0.5% this compound for severe AA resulted in cosmetically acceptable hair regrowth in only 11% of patients. dovepress.com A randomized controlled trial comparing 2% this compound to diphencyprone (DPCP) for extensive chronic AA (Severity of Alopecia Tool (SALT) score ≥50) indicated that 18.2% (2 out of 11) of this compound-treated patients showed some improvement in their SALT score, compared to 38.5% (5 out of 13) in the DPCP group, with no statistically significant difference between the two treatments (p > 0.05). No patient in this study achieved more than 75% hair regrowth. scielo.branaisdedermatologia.org.br
This compound has been specifically investigated for its clinical efficacy in extensive alopecia areata (EAA), which is often resistant to other treatment modalities. A study involving 30 children with chronic, severe, treatment-refractory EAA treated with 1% this compound ointment on one side of the scalp demonstrated that 33.4% achieved a complete response, and 36.6% achieved a partial response within 12 months. The mean time to the first appearance of new hair growth was 3 months, with the maximal response typically observed at 9 months. practiceupdate.com Notably, among those who initially had a partial response, 6 out of 11 patients achieved a complete response by the end of 24 months. practiceupdate.com
Table 2: Summary of Efficacy in Extensive Alopecia Areata
| Study Design & Treatment | Patient Population | Outcome Measure | This compound Result | Follow-up | Source |
| Uncontrolled trial: 1% this compound ointment (one side of scalp) | 30 children with chronic, severe, treatment-refractory extensive AA | Complete/Partial Response (SALT score) | 33.4% complete response, 36.6% partial response | 12 months (some followed up to 24 months) | practiceupdate.com |
| Clinical study: 0.5% this compound (gradually increasing concentration) | 16 cases of treatment-resistant extensive AA (>50% scalp hair loss) | Overall Response Rate (complete/good regrowth) | 62.5% (25% complete, 39.5% good) | 6 months post-treatment | researchgate.net |
| Randomized controlled trial: 2% this compound vs. Diphencyprone | 11 patients with extensive chronic AA (SALT ≥50) | Improvement in SALT score | 18.2% showed some improvement | Not specified, but comparative to DPCP | scielo.branaisdedermatologia.org.br |
Pediatric Alopecia Areata Studies
Clinical research has explored the effectiveness of topical this compound in treating alopecia areata (AA) in pediatric populations, where therapeutic options are often limited compared to adults jcadonline.commoh.gov.sa. Studies have shown variable but promising results regarding hair regrowth. A quasi-experimental study involving 190 pediatric patients (ages 3 to 14 years) with AA treated with daily topical this compound 1% ointment reported that 35.3% achieved complete response, while 42.1% had a partial response jcadonline.com. The mean age of participants in this study was 8.40 ± 3.48 years jcadonline.com.
Another Turkish study assessing 1% this compound in pediatric AA patients found that 33.4% achieved complete response, with 20% reaching this by six months, 50% by nine months, and 30% by 12 months jcadonline.com. In a separate study by Wu et al., 32% of pediatric subjects achieved full scalp regrowth, and 68% achieved at least 50% scalp regrowth, with an average time to 50% regrowth of 3.4 months jcadonline.com. However, this study also noted that 64% of these patients experienced relapses jcadonline.com. A retrospective review of 37 pediatric patients treated with topical this compound found that 32% experienced complete scalp regrowth, and 68% achieved at least 50% maximal scalp regrowth nih.govthe-hospitalist.org. The mean time to the first clinically observed response was 3.4 months, and the mean time to maximal response was 15 months nih.govthe-hospitalist.org.
A systematic review indicated that topical this compound monotherapy achieved a complete response rate of less than 50% (ranging from 30% to 35%) in pediatric patients with AA researchgate.netnih.gov. The efficacy of this compound in pediatric AA appears to be independent of sex and age groups within the pediatric population, but treatment response was significantly associated with hair loss patch size jcadonline.com.
Table 1: Summary of this compound Efficacy in Pediatric Alopecia Areata Studies
| Study/Source | This compound Concentration | Patient Count (Pediatric) | Complete Response Rate | Partial Response Rate | ≥50% Regrowth Rate | Mean Time to Maximal Response | Relapse Rate |
| Shah et al. (2023) jcadonline.com | 1% ointment | 190 | 35.3% | 42.1% | - | - | - |
| Turkish Study (cited in jcadonline.com) | 1% | - | 33.4% | - | - | 9 months (for 50% CR) | - |
| Wu et al. (cited in jcadonline.comnih.govthe-hospitalist.org) | - | 37 | 32% | - | 68% | 15 months | 64% |
| Ozdemir et al. (cited in nih.govpracticeupdate.com) | 1% ointment | 30 | 33.4% | 36.6% | - | 9 months | - |
| Retrospective Review (SickKids Hospital) researchgate.netnih.gov | 0.1% to 1% | 11 | 9% (1/11) | - | 63.6% (7/11 for >75% regrowth) | 6.5 months (>75% regrowth) | - |
| Systematic Review researchgate.netnih.gov | Monotherapy | Variable | <50% (30-35%) | - | - | 9-15 months | 9.5-64% (mean 43.53%) |
Combination Therapies in Alopecia Areata
This compound has been explored in combination with other therapeutic agents to enhance efficacy in alopecia areata, especially in cases resistant to monotherapy. Combination therapy with 5% minoxidil and 0.5% this compound was used to treat 51 patients with severe, treatment-resistant AA researchgate.netnih.gov. In this study, 11% of patients (5 out of 45 who completed the 6-month study) achieved a cosmetic response researchgate.netnih.gov. The rapidity and extent of hair regrowth were reported to be greater with this combination therapy than with either drug used alone, suggesting a synergistic effect nih.gov.
In pediatric patients, this compound has been used in conjunction with prior therapies, including topical corticosteroids and minoxidil nih.gov. A Saudi expert consensus statement suggests that when topical corticosteroids are contraindicated or ineffective in children, this compound, diphenylcyclopropenone (B372975) (DPCP), or minoxidil may be used, and the combination of two or all three of these therapeutics is considered second-line management moh.gov.sa. The combination of this compound and DPCP has been reported to be more effective than DPCP alone moh.gov.sadergipark.org.tr. A retrospective case series found that in DPCP-non-responsive AA patients, combination therapy with DPCP and this compound led to terminal hair regrowth in 40.62% of patients (13 out of 32), with a mean hair regrowth rate of 41% nih.gov. A higher treatment response was achieved with longer treatment duration in this combination nih.gov.
Other combinations explored include this compound with azathioprine (B366305) or leflunomide (B1674699) in children with AA, with some reported success ajmc.comsci-hub.se. While topical calcineurin inhibitors are not effective as monotherapy, they are typically used with other agents, and topical tacrolimus, in particular, is used in the pediatric population moh.gov.sa.
Research in Other Dermatological Conditions (e.g., Warts)
Beyond alopecia areata, this compound has demonstrated efficacy in treating other dermatological conditions, notably warts. A randomized controlled trial investigated the efficacy of this compound 2% in the treatment of warts in 72 patients medicaljournals.senih.gov. Over a two-month treatment period, 56% of patients in the this compound 2% group were cured, compared to 26% in the group treated with a comparative drug (Verucid) medicaljournals.senih.gov. This cure rate was significantly higher with this compound, especially for warts located solely on the hands, where 82% of patients treated with this compound were cured medicaljournals.se.
This compound's mechanism of action in warts is thought to involve its antiproliferative properties researchgate.net. In addition to warts, recent studies indicate that this compound exhibits a wide range of pharmacological activities against other dermal disorders, including inflammatory linear verrucous epidermal nevus and seborrheic dermatitis researchgate.net.
Patient Compliance and Adherence Research
Patient compliance and adherence to this compound therapy are crucial for achieving optimal outcomes, though they can be influenced by certain factors. The efficacy of this compound often requires the induction of a mild irritant reaction, which can manifest as erythema or pruritus medscape.comresearchgate.netnih.gov. While this irritation is a desired therapeutic effect, severe irritation can impact adherence researchgate.netnih.gov.
Another factor affecting adherence is the potential for this compound to stain skin, hair, and clothing moh.gov.sauspharmacist.com. This discoloration, particularly on fair-haired patients, may limit its use moh.gov.sa. Despite these challenges, this compound is generally considered well-tolerated with a limited risk of serious systemic side effects, making it a viable option for pediatric populations nih.govnih.gov. Research suggests that treatment courses may need to be continued for at least six months to a year to achieve significant hair regrowth, which necessitates sustained patient adherence nih.govthe-hospitalist.orgnih.gov.
Long-term Follow-up and Recurrence Rates
Long-term follow-up studies and analyses of recurrence rates are vital for understanding the sustained efficacy of this compound in alopecia areata. Alopecia areata is characterized by an unpredictable course and high relapse rates, regardless of the therapy used moh.gov.sanih.govuspharmacist.com.
The mean time to maximal response in pediatric studies ranged from 9 to 15 months, suggesting that treatment should be continued for at least one year to achieve the best results jcadonline.comnih.govthe-hospitalist.org. In some cases, patients with partial response after 12 months were encouraged to continue treatment for an additional year, with some achieving complete response by the end of 24 months practiceupdate.com.
Future Directions in Anthralin Research
Elucidation of Remaining Unknowns in Mechanism of Action
While anthralin has been a cornerstone in the topical treatment of psoriasis for over a century, its precise mechanism of action is not entirely understood. nih.gov Future research is poised to unravel the intricate molecular pathways through which this compound exerts its therapeutic effects. Key areas of investigation include a deeper understanding of its anti-proliferative and anti-inflammatory actions. nih.govthe-hospitalist.org
Current knowledge suggests that this compound's efficacy stems from a combination of inhibiting DNA synthesis and its potent reducing properties. the-hospitalist.org It is believed to interfere with mitochondrial function in skin cells, leading to a decrease in the production of inflammatory mediators. nih.gov Furthermore, this compound induces the generation of reactive oxygen species (ROS), which, in the context of psoriasis, may beneficially trigger programmed cell death in the rapidly multiplying keratinocytes. nih.gov
However, significant questions remain. The exact molecular targets of this compound and the downstream signaling cascades it modulates are yet to be fully mapped. It is also thought to influence the expression of genes involved in cell growth, differentiation, and immune responses, but the specifics of this genetic modulation are not well-defined. nih.gov Future studies will likely employ advanced molecular biology techniques to identify the specific enzymes, transcription factors, and signaling proteins that interact with this compound. A critical area of future research will be to understand how the generation of free radicals and ROS translates into the regulation of inflammatory gene expression. tressless.com Unraveling these unknowns will not only provide a more complete picture of how this long-standing therapy works but also pave the way for the development of more targeted and effective treatments.
Development of Novel this compound Analogues with Improved Therapeutic Index
A significant focus of future this compound research lies in the development of novel analogues with an improved therapeutic index. The primary goal is to synthesize new compounds that retain or enhance the anti-psoriatic efficacy of this compound while minimizing its common side effects, such as skin irritation and staining. mayoclinic.org
Research has shown that modifying the structure of this compound can significantly alter its biological activity. mayoclinic.org One promising approach involves the synthesis of derivatives with substitutions at the C-10 position of the anthrone skeleton. mayoclinic.org Studies have explored a range of hydrophilic derivatives, including those with lactone rings at the C-10 position. Some of these new compounds have demonstrated a more potent anti-proliferative effect on human keratinocytes than the parent drug, with equal or lesser cytotoxicity. mayoclinic.org
Another innovative strategy is the creation of co-drugs, where this compound is chemically linked to another therapeutic agent. For instance, a novel ester co-drug of dithranol and naproxen has been synthesized, combining the anti-proliferative properties of this compound with the anti-inflammatory effects of a non-steroidal anti-inflammatory drug (NSAID). nih.gov This approach aims to deliver two different therapeutic actions in a single molecule, potentially leading to a synergistic effect and a better side-effect profile.
The table below summarizes some of the approaches being investigated in the development of novel this compound analogues.
| Analogue Strategy | Modification | Therapeutic Goal | Research Findings |
| C-10 Substitution | Addition of lactone rings at the C-10 position | Enhance anti-proliferative effect, reduce cytotoxicity | Some derivatives showed greater anti-proliferative activity and equal or less toxicity compared to this compound in vitro. mayoclinic.org |
| Co-drug Synthesis | Ester linkage of dithranol and naproxen | Combine anti-proliferative and anti-inflammatory actions | A novel co-drug was successfully synthesized and shown to be a substrate for enzymatic hydrolysis, releasing the active moieties. nih.gov |
Future research in this area will continue to explore the structure-activity relationships of new this compound derivatives, with the aim of identifying candidates with the optimal balance of efficacy and tolerability for clinical development. medicalnewstoday.com
Optimization of Advanced Delivery Systems for Enhanced Efficacy and Safety
To overcome the limitations of conventional this compound formulations, such as skin irritation and staining, significant research is being directed towards the development and optimization of advanced delivery systems. clevelandclinic.org These novel carriers aim to enhance the therapeutic efficacy and safety of this compound by improving its solubility, stability, and targeted delivery to the affected skin layers. clevelandclinic.orgresearchgate.net
Several types of nanocarriers have shown promise in delivering this compound more effectively. These include:
Liposomes: These are vesicular carriers that can encapsulate this compound, potentially improving its permeation through the skin. clevelandclinic.org
Ethosomes: These are lipid vesicles with a high concentration of ethanol (B145695), which is believed to enhance their penetration into the deeper layers of the skin. clevelandclinic.orgnih.gov
Microemulgels: These are oil-in-water emulsions combined with a gel base, designed to improve the solubility and stability of poorly water-soluble drugs like this compound.
Clinical studies have demonstrated the potential of these advanced delivery systems. For instance, a comparative study of liposomal and ethosomal gels for topical this compound delivery in psoriatic patients showed promising results. nih.gov While both formulations were effective, the ethosomal gel demonstrated a significantly greater reduction in the Psoriasis Area and Severity Index (PASI). nih.gov
The following table presents a comparison of the clinical efficacy of liposomal and ethosomal this compound gels from a clinical study. nih.gov
| Delivery System | Baseline PASI (Median) | Post-Treatment PASI Change (Mean) | Drug Encapsulation Efficiency | Particle Size Range |
| Liposomal Gel | 3.4 | -68.66% | ≥97.2% | 116 to 199 nm |
| Ethosomal Gel | 3.6 | -81.84% | ≥77% | 146 to 381 nm |
Future research will focus on further optimizing these delivery systems to achieve even better therapeutic outcomes. This includes refining the composition of the nanocarriers to control drug release, enhance skin penetration, and further minimize side effects. skintherapyletter.com The development of stable, patient-friendly formulations remains a key objective in making this compound a more widely accepted therapeutic option.
Exploration of this compound's Potential in New Therapeutic Indications
While this compound is well-established for the treatment of psoriasis, ongoing research is exploring its therapeutic potential in other dermatological conditions. the-hospitalist.orgnih.gov The anti-proliferative and immunomodulatory properties of this compound suggest that it may be effective in a broader range of skin disorders characterized by abnormal cell growth and inflammation.
Alopecia Areata: A significant area of investigation is the use of this compound for alopecia areata, an autoimmune condition that causes hair loss. nih.gov Several studies have evaluated the efficacy of topical this compound in promoting hair regrowth in patients with alopecia areata, including treatment-resistant cases. The proposed mechanism is that this compound induces a mild irritant contact dermatitis, which may modulate the local immune response and redirect it away from the hair follicles. Clinical studies have shown varying degrees of success, with some patients experiencing significant hair regrowth.
The table below summarizes the findings from selected studies on the use of this compound for alopecia areata.
| Study Focus | Patient Population | Key Findings | Reference |
| Efficacy in extensive alopecia areata | 16 patients with >50% scalp hair loss | Overall response rate of 62.5%, with 25% achieving complete response. | |
| Efficacy in severe alopecia areata | 68 patients | Cosmetic response was observed in 25% of patients. | |
| Efficacy in pediatric alopecia areata | 190 patients aged 3-14 years | 35.3% of patients achieved a complete response, and 42.1% had a partial response. |
Warts: There is also evidence to suggest that this compound may be an effective treatment for warts, which are benign skin growths caused by the human papillomavirus (HPV). the-hospitalist.org A randomized controlled trial demonstrated that 2% this compound was significantly more effective in clearing warts compared to a control treatment. The anti-proliferative effects of this compound are thought to contribute to its efficacy in this indication.
Future research will likely involve larger, well-controlled clinical trials to further validate the efficacy and safety of this compound for these and other potential new indications, such as other hyperproliferative skin disorders.
Integration with Emerging Dermatological Therapies
Future research will likely explore the integration of this compound with emerging dermatological therapies to enhance treatment outcomes, particularly for psoriasis. While this compound has been used in combination with traditional treatments like corticosteroids and phototherapy, its potential synergy with newer classes of drugs, such as biologics and Janus kinase (JAK) inhibitors, remains an area for investigation. clevelandclinic.org
Currently, there is a lack of direct clinical evidence for the combination of topical this compound with systemic biologic agents or JAK inhibitors. However, the distinct mechanisms of action of these therapies suggest that combination approaches could be beneficial. Biologics, such as TNF-alpha inhibitors (e.g., adalimumab, etanercept) and interleukin inhibitors (e.g., ustekinumab, secukinumab), target specific components of the immune system that drive psoriasis. nih.gov JAK inhibitors (e.g., tofacitinib, ruxolitinib) also modulate the immune response by blocking intracellular signaling pathways.
A potential therapeutic strategy could involve using systemic biologics or JAK inhibitors to control the underlying systemic inflammation of psoriasis, while topical this compound is used to target stubborn, localized plaques. This approach could potentially lead to faster and more complete clearance of skin lesions.
Furthermore, combination therapy could be explored for other conditions like alopecia areata. For instance, while oral JAK inhibitors have shown efficacy in treating alopecia areata, combining them with topical this compound could be a subject for future clinical trials to see if it enhances hair regrowth or allows for lower doses of the systemic medication. the-hospitalist.orgmayoclinic.org
Pharmacogenomic and Proteomic Research on this compound Response
A significant future direction in this compound research is the application of pharmacogenomics and proteomics to personalize treatment and predict patient response. Currently, there is a notable lack of studies specifically investigating the genetic and protein-level factors that influence an individual's response to this compound therapy.
Pharmacogenomics is the study of how genes affect a person's response to drugs. For psoriasis, pharmacogenomic research has identified several genetic variants associated with the response to various treatments, including biologics and methotrexate. For example, the HLA-Cw*06 allele has been identified as a potential predictor of response to certain therapies. Future pharmacogenomic studies on this compound could involve genome-wide association studies (GWAS) to identify single nucleotide polymorphisms (SNPs) or other genetic markers that correlate with treatment success or the likelihood of developing side effects. This could lead to the development of genetic tests that help clinicians select patients who are most likely to benefit from this compound, thereby improving treatment outcomes and avoiding unnecessary side effects.
Proteomics , the large-scale study of proteins, can provide insights into the changes in protein expression that occur in the skin following this compound treatment. By comparing the proteomic profiles of responders and non-responders, researchers could identify protein biomarkers that predict treatment efficacy. These biomarkers could be related to inflammatory pathways, keratinocyte proliferation, or drug metabolism. Such studies would likely utilize advanced techniques like mass spectrometry to analyze skin biopsies from patients before and after treatment.
The table below outlines potential areas of investigation for pharmacogenomic and proteomic research on this compound.
| Omics Field | Research Goal | Potential Methodologies | Expected Outcome |
| Pharmacogenomics | Identify genetic markers associated with this compound efficacy and side effects. | Genome-Wide Association Studies (GWAS), Candidate Gene Analysis | Development of predictive genetic tests for patient stratification. |
| Proteomics | Discover protein biomarkers that predict response to this compound. | Mass Spectrometry-based proteomics of skin biopsies | Identification of biomarkers for treatment monitoring and personalized therapy. |
By integrating these "omics" approaches, future research can move towards a more personalized approach to this compound therapy, ensuring that it is used in the patients who will derive the most benefit with the least risk.
Q & A
Q. What experimental methodologies are recommended to study Anthralin’s mechanism of action in keratinocyte apoptosis?
To investigate this compound’s apoptotic effects on keratinocytes, researchers should combine in vitro assays (e.g., flow cytometry for apoptosis markers like Annexin V/PI staining) with mitochondrial function assays (e.g., JC-1 staining for mitochondrial membrane potential). Molecular techniques such as Western blotting for caspase-3 activation and Bcl-2/Bax ratios can validate apoptotic pathways. For mechanistic depth, use electron microscopy to observe mitochondrial structural disruption, as this compound’s bioactivity involves mitochondrial dysfunction .
Q. How can this compound’s stability and decomposition be monitored in experimental formulations?
this compound degrades under light and oxidative conditions, requiring stability studies using TLC or HPLC for quantitative analysis. Column chromatography (silica gel) and UV/IR spectroscopy help isolate and characterize decomposition products (e.g., danthron). Store formulations in amber vials under nitrogen to minimize degradation .
Q. What statistical approaches are critical for analyzing this compound’s dose-response effects in preclinical studies?
Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. For genotoxicity assays (e.g., yeast D7 strain experiments), apply ANOVA with post-hoc tests (Tukey’s HSD) to compare mutation frequencies across treatment groups. Report mean ± standard deviation (SD) for triplicate experiments, as seen in radiation/4-NQO studies .
Advanced Research Questions
Q. How does this compound’s dual interaction with peripheral benzodiazepine receptors (PBRs) and calcium channels influence experimental design in neuropharmacology?
this compound binds PBRs (inhibiting [³H]Ro 5-4864) and dihydropyridine Ca²⁺ channels (blocking [³H]nitrendipine). To dissect these pathways, employ competitive binding assays with selective inhibitors (e.g., PK11195 for PBRs) and electrophysiological recordings (patch-clamp) to measure Ca²⁺ current modulation. Dose-dependent Ca²⁺ ion studies (0.1–10 mM) can further clarify synergies .
Q. Why does this compound exhibit paradoxical effects on ornithine decarboxylase (ODC) activity in tumor promotion studies?
this compound alone induces ODC in mouse epidermis (pro-tumorigenic), yet pre-treatment suppresses TPA-induced ODC (anti-tumorigenic). To resolve this, design time-course experiments comparing ODC mRNA/protein levels post-treatment. Use siRNA knockdown of ODC or pharmacological inhibitors (e.g., DFMO) to isolate this compound’s direct vs. indirect effects .
Q. How should researchers address contradictions in this compound’s genotoxicity data across different mutagenic agents?
this compound enhances 4-NQO-induced back mutations in yeast but does not modify γ-radiation effects. To reconcile this, focus on agent-specific DNA repair pathways. For 4-NQO, analyze error-prone repair (e.g., SOS response) via qPCR for RAD51 or REV3 expression. For radiation, assess homologous recombination efficiency using reporter assays (e.g., GFP-based HR systems) .
Methodological Recommendations
Q. Table 1: Key Parameters for this compound Genotoxicity Assays
| Parameter | 4-NQO Co-Treatment | γ-Radiation Co-Treatment |
|---|---|---|
| This compound Concentration | 0.05–0.5 µg/ml (max effect) | 0.05–10 mg/ml (no effect) |
| Mutation Type | Back mutation (↑ 29–57%) | No change in conversion |
| Statistical Significance | p < 0.05 (ANOVA) | NS |
| Reference |
Q. What strategies improve reproducibility in this compound formulation studies?
- Use phospholipid microemulsions to enhance solubility and percutaneous absorption.
- Validate formulations via Franz diffusion cells with synthetic membranes (e.g., Strat-M®).
- Adhere to NIH preclinical guidelines for reporting (e.g., animal models, sample size justification) .
Q. How can proteomic data clarify this compound’s impact on secretory pathways in hepatic cells?
Perform LC-MS/MS on HepG2 secretomes pre/post-Anthralin treatment. Focus on proteins with signal peptides (e.g., fibrinogen) showing ≥80% abundance reduction. Use Gene Ontology (GO) enrichment to identify disrupted secretion pathways. Validate via ELISA for secreted biomarkers (e.g., albumin) .
Critical Analysis of Contradictory Evidence
- Efficacy in Alopecia Areata (AA): this compound shows inferior efficacy vs. DPCP (20% vs. 60% response rate) but comparable safety. Future studies should combine this compound with JAK/STAT inhibitors to assess synergies .
- Tumor Promotion vs. Chemoprevention: Context-dependent effects (e.g., dose, timing) necessitate dual-model systems (e.g., DMBA/TPA for promotion, UVB for chemoprevention) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
